molecular formula C11H18ClN3O2 B4722263 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride

6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride

Cat. No. B4722263
M. Wt: 259.73 g/mol
InChI Key: MKDPFGFYJQZLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic effects in various neurological disorders, including addiction, anxiety, and depression. In

Mechanism of Action

6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride selectively binds to and blocks the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this receptor, 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride reduces the release of glutamate, a neurotransmitter that is involved in addiction, anxiety, and depression. 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has also been found to modulate other neurotransmitter systems, such as dopamine and GABA, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has been found to have a wide range of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and gene expression. 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has also been found to have anti-inflammatory effects, which may be relevant to its therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has several advantages for lab experiments, including its high selectivity for the mGluR5 receptor and its well-characterized pharmacokinetics. However, 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride, including its potential therapeutic effects in other neurological disorders, such as schizophrenia and Alzheimer's disease. There is also a need for the development of more selective mGluR5 antagonists with improved pharmacokinetic properties. Finally, there is a need for more research on the long-term effects of 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride on neurotransmitter systems and neuronal function.

Scientific Research Applications

6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has been extensively studied for its potential therapeutic effects in various neurological disorders, including addiction, anxiety, and depression. It has been shown to reduce drug-seeking behavior in animal models of addiction, such as cocaine and alcohol addiction. 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

IUPAC Name

6-methyl-5-(piperidin-1-ylmethyl)-1H-pyrimidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-8-9(10(15)13-11(16)12-8)7-14-5-3-2-4-6-14;/h2-7H2,1H3,(H2,12,13,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDPFGFYJQZLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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